Cas no 1222010-47-0 (6-benzyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole)

6-benzyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole Chemical and Physical Properties
Names and Identifiers
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- 6-(benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol
- 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-6-(phenylmethoxy)-
- 6-benzyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
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- Inchi: 1S/C14H13BO3/c16-15-14-8-13(7-6-12(14)10-18-15)17-9-11-4-2-1-3-5-11/h1-8,16H,9-10H2
- InChI Key: NJMSRMRFYVWONL-UHFFFAOYSA-N
- SMILES: B1(O)C2=CC(OCC3=CC=CC=C3)=CC=C2CO1
6-benzyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640228-1g |
6-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol |
1222010-47-0 | 98% | 1g |
¥6363.00 | 2024-08-09 |
6-benzyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole Related Literature
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
Additional information on 6-benzyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
6-Benzyloxy-1,3-Dihydro-1-Hydroxy-2,1-Benzoxaborole: A Comprehensive Overview
6-Benzyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole is a unique organic compound with the CAS number 1222010-47-0. This compound belongs to the class of benzoxaboroles, which are heterocyclic compounds containing both boron and oxygen atoms in their structure. The presence of a benzyl group attached to the oxygen atom in the structure introduces additional complexity and functionality to the molecule. This compound has garnered significant attention in recent years due to its potential applications in various fields, including drug discovery, materials science, and catalysis.
The structure of 6-benzyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole is characterized by a fused bicyclic system consisting of a benzene ring and a boron-containing ring. The boron atom is part of a three-membered ring, which is a hallmark of benzoxaboroles. The hydroxyl group at position 1 and the benzyloxy group at position 6 further enhance the compound's reactivity and versatility. These functional groups make the compound amenable to various chemical transformations, enabling its use as an intermediate in organic synthesis.
Recent studies have highlighted the potential of benzoxaboroles as building blocks for constructing bioactive molecules. For instance, researchers have explored the use of 6-benzyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole in the development of novel antibiotics and anticancer agents. The unique electronic properties of the boron atom in these compounds allow for interactions with biological targets that are not easily accessible with traditional organic molecules.
In addition to its role in drug discovery, 6-benzyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole has shown promise in materials science. Its ability to form stable coordination complexes with metal ions has led to its investigation as a ligand in catalytic systems. For example, recent research has demonstrated that this compound can act as a chelating agent in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity.
The synthesis of 6-benzyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole involves a multi-step process that typically begins with the preparation of simpler boron-containing intermediates. One common approach involves the coupling of boronic acids with aromatic compounds under palladium-catalyzed conditions. This method not only ensures high yields but also allows for precise control over the substitution pattern on the aromatic ring.
Another area where benzoxaboroles like 6-benzyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole have shown potential is in optoelectronic materials. The conjugated system within these compounds enables them to exhibit strong absorption properties in the visible region of the electromagnetic spectrum. This makes them attractive candidates for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Furthermore, recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 6-benzyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. Density functional theory (DFT) calculations have revealed that the boron atom's electron-deficient nature plays a crucial role in determining the compound's reactivity towards nucleophiles and electrophiles. These findings have paved the way for more rational design of benzoxaborole-based molecules with tailored properties.
In conclusion, 6-benzyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working in drug discovery, catalysis, materials science
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